![molecular formula C8H16Cl2N2O B13585136 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride is a chemical compound with the molecular formula C8H14N2O·2HCl. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a bicyclic organic compound. This compound is known for its applications in organic synthesis and catalysis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .
化学反応の分析
Types of Reactions: 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds and cyclizations.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride involves its ability to act as a nucleophilic catalyst. The compound’s bicyclic structure provides steric hindrance, which enhances its reactivity in various chemical reactions. It interacts with molecular targets by forming transient intermediates, facilitating the formation of desired products through catalytic cycles .
類似化合物との比較
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar catalytic properties but lacks the ethanone group.
Quinuclidine: Another bicyclic compound with a similar structure but different reactivity due to the presence of a carbon atom instead of a nitrogen atom.
Tropane: A bicyclic compound with a different ring structure and chemical properties.
Uniqueness: 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride is unique due to the presence of the ethanone group, which imparts distinct reactivity and catalytic properties. This makes it a valuable compound in various chemical transformations and industrial applications .
特性
分子式 |
C8H16Cl2N2O |
|---|---|
分子量 |
227.13 g/mol |
IUPAC名 |
1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;;/h7-9H,2-5H2,1H3;2*1H |
InChIキー |
JCWOSKFDSMPQDS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2CCC1CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


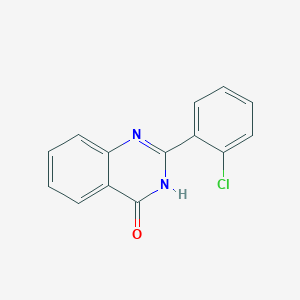
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)

![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)



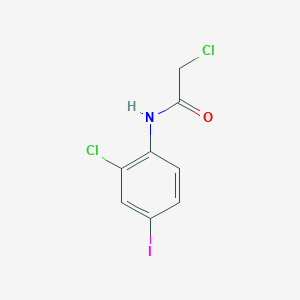
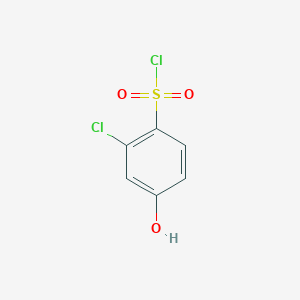
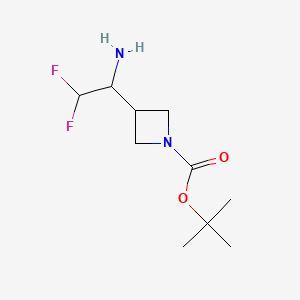

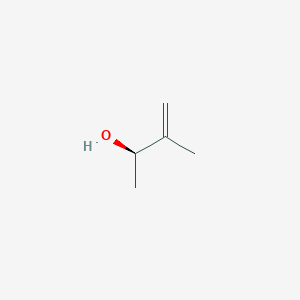

![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
